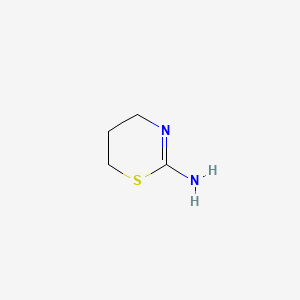

5,6-Dihydro-4H-1,3-thiazin-2-amine

Descripción

Propiedades

IUPAC Name |

5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c5-4-6-2-1-3-7-4/h1-3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXQEOIFIUJLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2799-75-9 (hydrobromide) | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60184552 | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30480-64-9 | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism:

-

Nucleophilic attack : Amine reacts with the electrophilic carbon of the isothiocyanate to form a thiourea intermediate.

-

Tautomerization : Thiourea undergoes keto-enol tautomerism to a dithiocarbamate species.

-

Cyclization : Intramolecular nucleophilic substitution at the γ-position forms the six-membered thiazine ring.

Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >70% above 80°C |

| Solvent | Benzene/Toluene | Prevents dimerization |

| Amine Basicity | pKa 8–10 | Accelerates cyclization |

This method’s limitation lies in the requirement for anhydrous conditions and the toxicity of aromatic solvents. Recent advances replace benzene with cyclopentyl methyl ether (CPME), achieving comparable yields (72%) with improved safety.

Gold-Catalyzed Annulation of Thioureas

Transition-metal catalysis offers a robust alternative for constructing the thiazine core. A 2022 study reported Au(I)-catalyzed cyclization of N-allyl thioureas to 5,6-dihydro-4H-1,3-thiazines under mild conditions.

Catalytic System :

Mechanistic Insights :

-

Au Coordination : Thiourea binds to Au(I) via sulfur lone pairs.

-

Alkyne Activation : π-Coordination of the propargyl group facilitates nucleophilic attack.

-

6-endo-dig Cyclization : Forms the thiazine ring with concurrent proto-deauration.

Substrate Scope :

| Thiourea Substituent | Product Yield |

|---|---|

| 4-MeO-C₆H₄ | 95% |

| 3-NO₂-C₆H₄ | 88% |

| 2-Naphthyl | 91% |

This method excels in stereocontrol, producing single diastereomers in >95% ee for chiral substrates. However, catalyst cost (~$350/g for Au complexes) limits industrial adoption.

Comparative Analysis of Synthetic Methods

| Method | Yield Range | Temp. (°C) | Solvent | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Thiourea Cyclization | 65–78% | 80–100 | Benzene | Moderate | High (toxic solvents) |

| Click Chemistry | 85–95% | 80 | EtOH/H₂O | High | Low |

| Au Catalysis | 88–99% | 60 | MeCN | Low | Moderate (Au waste) |

Key Trends :

Análisis De Reacciones Químicas

Tipos de reacciones

[1,3]Tiazinan-(2E)-ilidenamina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas o tioles correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el anillo de tiazinano

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno (H2O2) para la oxidación, agentes reductores como el hidruro de litio y aluminio (LiAlH4) para la reducción y nucleófilos como aminas o tioles para reacciones de sustitución. Las reacciones típicamente ocurren en condiciones suaves a moderadas, como temperatura ambiente a temperaturas ligeramente elevadas .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, aminas y tioles, dependiendo del tipo de reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

[1,3]Tiazinan-(2E)-ilidenamina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Biología: El compuesto ha mostrado potencial como agente antimicrobiano y antiviral.

Medicina: Los derivados de tiazinano se han investigado por sus propiedades antiinflamatorias y analgésicas.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas y físicas únicas

Mecanismo De Acción

El mecanismo de acción de [1,3]Tiazinan-(2E)-ilidenamina implica su interacción con objetivos moleculares y vías específicos. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para interrumpir las membranas celulares bacterianas, mientras que sus efectos antiinflamatorios están relacionados con la inhibición de las citocinas proinflamatorias .

Comparación Con Compuestos Similares

Substituted Phenyl Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine substitutions (e.g., 6n, 6o) enhance target binding (e.g., BACE1 inhibition) through electronegative interactions and improved metabolic stability .

- Steric Effects : Cyclopropyl (6p) and trifluoropropyl (6o) groups reduce synthetic yields (19–30%) compared to simpler substituents, likely due to steric hindrance .

Alkyl and Heterocyclic Modifications

Key Observations :

Fluorinated and Halogenated Analogues

Actividad Biológica

5,6-Dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a six-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₇H₁₁N₂S, with a molecular weight of approximately 155.24 g/mol. The compound's structure allows for various substitutions that can enhance its biological activity.

Target Enzymes

The primary biological target of this compound is the inducible nitric oxide synthase (iNOS) . By acting as a selective inhibitor of iNOS, this compound modulates the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including inflammation and immune response.

Biochemical Pathways

Inhibition of iNOS leads to decreased levels of NO, thereby affecting several biochemical pathways related to inflammation and immune modulation. This mechanism is particularly relevant in conditions characterized by excessive inflammation.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In animal models subjected to lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a reduction in inflammatory markers, suggesting its potential as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial properties against various pathogens. Studies have shown promising results indicating effectiveness against bacteria and fungi, which could position it as a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Absorption and Distribution

This compound is reported to be water-soluble, facilitating its absorption when administered orally or via injection. Its distribution within biological systems is influenced by its interactions with specific transport proteins.

Metabolism

The compound undergoes metabolism primarily through cytochrome P450 enzymes. Understanding its metabolic pathways is crucial for predicting its pharmacokinetic behavior and potential drug interactions .

Q & A

Q. What frameworks guide the design of this compound derivatives for targeted drug delivery?

- Methodological Answer : Apply the "lock-and-key" principle for target specificity. Use structural bioinformatics (e.g., AlphaFold-predicted protein structures) to identify binding pockets. Linker design (PEG, peptide-based) enhances solubility and reduces off-target effects. In vivo pharmacokinetics (Cmax, AUC) in rodent models validate delivery efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.